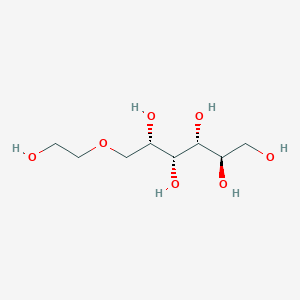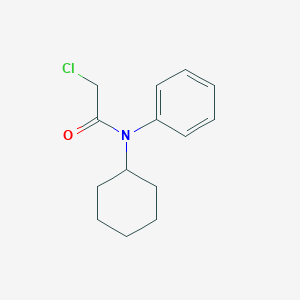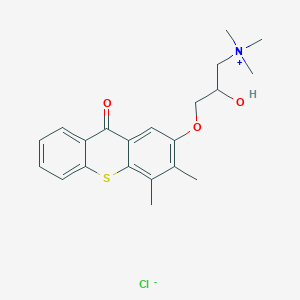
Quantacure qtx
Overview
Description
It is primarily used to improve the bond strength between composite materials and tooth substrates . This compound is notable for its role in dental applications and its unique chemical structure.
Preparation Methods
The synthesis of Quantacure QTX involves several steps, starting with the preparation of the thioxanthone derivative. The synthetic route typically includes the following steps:
Synthesis of Thioxanthone Derivative: The initial step involves the preparation of 3,4-dimethylthioxanthone through a Friedel-Crafts acylation reaction.
Formation of the Propyl Derivative: The thioxanthone derivative is then reacted with 3-chloropropanol in the presence of a base to form the propyl derivative.
Quaternization: The final step involves the quaternization of the propyl derivative with trimethylamine to yield this compound.
Industrial production methods for this compound typically involve large-scale batch reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Quantacure QTX undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxanthone moiety to thioxanthene.
Substitution: Nucleophilic substitution reactions can occur at the propyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Quantacure QTX has a wide range of scientific research applications, including:
Chemistry: It is used as a photo-polymerization initiator in the synthesis of polymers and composites.
Biology: Its ability to initiate polymerization under light exposure makes it useful in biological assays and imaging techniques.
Medicine: In dental applications, it improves the bond strength between composite materials and tooth substrates, enhancing the durability of dental restorations.
Industry: It is used in the production of coatings, adhesives, and other materials that require controlled polymerization.
Mechanism of Action
Quantacure QTX exerts its effects through the initiation of photo-polymerization. Upon exposure to light, it generates free radicals that initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets involved in this process include the monomers and oligomers present in the reaction mixture. The pathways involved are primarily free radical polymerization pathways.
Comparison with Similar Compounds
Quantacure QTX can be compared with other photo-polymerization initiators such as benzoin methyl ether, camphorquinone, and 2,2-dimethoxy-2-phenylacetophenone. While these compounds also initiate polymerization upon light exposure, this compound is unique due to its water solubility and its specific application in dental materials. The similar compounds include:
Benzoin Methyl Ether: Commonly used in UV-curable coatings and inks.
Camphorquinone: Widely used in dental resins and adhesives.
2,2-Dimethoxy-2-phenylacetophenone: Used in the production of polymers and coatings.
This compound stands out for its specific application in improving the bond strength in dental materials, making it a valuable compound in the field of dentistry.
Properties
IUPAC Name |
[3-(3,4-dimethyl-9-oxothioxanthen-2-yl)oxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3S.ClH/c1-13-14(2)21-17(20(24)16-8-6-7-9-19(16)26-21)10-18(13)25-12-15(23)11-22(3,4)5;/h6-10,15,23H,11-12H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWZWNTTNRVOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908402 | |
| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103430-24-6 | |
| Record name | QTX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103430-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quantacure qtx | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103430246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



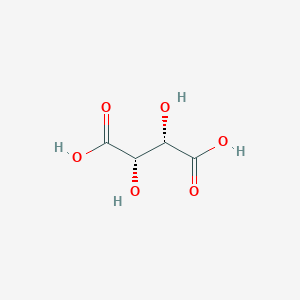
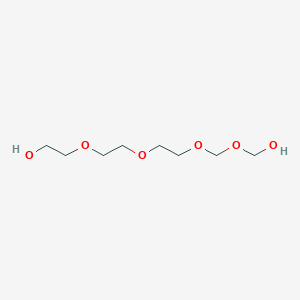
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)


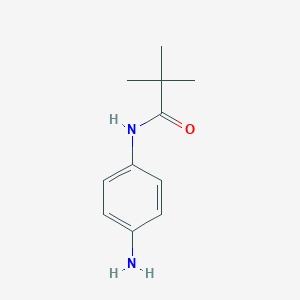


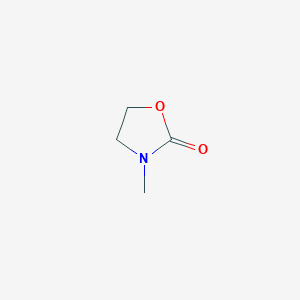
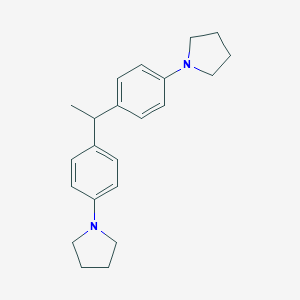
![(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione](/img/structure/B34839.png)
